molecular formula C6H10O2 B140494 Cyclopentanecarboxylic acid CAS No. 3400-45-1

Cyclopentanecarboxylic acid

Cat. No. B140494
CAS RN: 3400-45-1
M. Wt: 114.14 g/mol
InChI Key: JBDSSBMEKXHSJF-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid (CPCA) is a compound that has been studied for its biological activity, particularly as a gibberellin (GA) antagonist. It has been shown to act as a weak antagonist for various GA responses, such as growth in dwarf maize, senescence in Rumex leaf discs, and amylase production in barley half-seeds . This compound is structurally related to other cyclopentane derivatives that have been explored for their potential in pharmaceutical applications.

Synthesis Analysis

The synthesis of cyclopentanecarboxylic acid derivatives has been approached through various methods. For instance, the synthesis of 1-amino-1,3-cyclopentanedicarboxylic acid, a rigid glutamate analogue, was achieved using the known (+)-S and (-)-R isomers of 3-oxocyclopentanecarboxylic acid as starting materials. The cis and trans amino acids were obtained by fractional crystallization, and their absolute configuration was determined using spectral data . Another study reported the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, a novel L-glutamic acid analogue, in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality .

Molecular Structure Analysis

The molecular structure of cyclopentanecarboxylic acid derivatives has been analyzed using various techniques. For example, the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts were studied in DMSO solution using 1H NMR spectroscopy. The study revealed multiple conformations for the diacid and single conformations for the ionized species, with intramolecular hydrogen bonding playing a significant role . Additionally, the room-temperature X-ray structure of a N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid provided insights into the spatial arrangement of the molecule, including the interbridgehead distance and the orientation of the carboxyl group .

Chemical Reactions Analysis

Cyclopentanecarboxylic acid and its derivatives undergo various chemical reactions. For instance, cyclopentanone was reacted with carbon disulfide and glycine esters to synthesize carbodithioic acids. The presence of sulfur led to the oxidative coupling of the dithiocarboxylic acid with glycine, alanine, and phenylalanine esters . Another study explored the potential of cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group, demonstrating its utility in the design of potent thromboxane A2 receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanecarboxylic acid derivatives have been compared to those of other functional groups. Cyclopentane-1,3-diones, for example, exhibit pKa values typically in the range of carboxylic acids and have been shown to effectively substitute for the carboxylic acid functional group in drug design . The electrolytic dissociation of cyclopentanedicarboxylic acids has also been analyzed, revealing the distribution of biopharmaceutically active and inactive forms in solutions, which is crucial for their use as pharmaceutical intermediates .

Scientific Research Applications

Antagonistic Activity to Gibberellin

Cyclopentanecarboxylic acid (CPCA) has been identified as a gibberellin (GA) antagonist in various plant systems. It exhibits inhibitory effects on dwarf maize growth, senescence in Rumex leaf discs, and amylase production in barley half-seeds. These effects are reversible with saturating doses of GA3 or GA7 in dwarf maize, highlighting CPCA's specific antagonistic action on gibberellin-related processes in plants (Marcus & Goldthwaite, 1973).

Pharmaceutical Intermediates

Cyclopentanedicarboxylic acids, closely related to cyclopentanecarboxylic acid, are significant as pharmaceutical intermediates. Their properties, such as behavior in solutions and electrolytic dissociation patterns, are pivotal for the distribution of active and inactive forms in their solutions. This makes them relevant in the pharmaceutical industry, particularly in creating specific biopharmaceutically active compounds (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

Synthesis of Carbocyclic Nucleoside Analogues

Cyclopentanecarboxylic acid derivatives have been used in synthesizing carbocyclic ribo- and 2′-deoxyribo-C-nucleoside analogues. These compounds are important in medicinal chemistry, particularly in the development of antiviral agents (Cookson, Dudfield, & Scopes, 1986).

Safety And Hazards

Like many carboxylic acids, cyclopentanecarboxylic acid is corrosive and can cause burns and eye damage . It can decompose under conditions of extreme heat, releasing irritating gases . Therefore, it’s important to handle this compound with appropriate safety measures in place .

properties

IUPAC Name

cyclopentanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDSSBMEKXHSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187610
Record name Cyclopentane carboxylic acid
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclopentanecarboxylic acid

CAS RN

3400-45-1
Record name Cyclopentanecarboxylic acid
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Record name Cyclopentane carboxylic acid
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Record name Cyclopentanecarboxylic acid
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Record name Cyclopentane carboxylic acid
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Record name Cyclopentanecarboxylic acid
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Record name CYCLOPENTANECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example-17 by using 3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one (Intermediate-63, 0.100 g, 0.271 mmol), TEA (1.0 mL), TBTU (0.261 g, 0.813 mmol), THF:DMF (10 mL), cyclopentanecarboxylic acid (0.061 g, 0.542 mmol) to afford 0.025 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 1.50-1.76 (m, 8H), 2.62 (s, 1H), 4.30 (d, 2H), 7.45 (m, 1H), 7.61 (m, 2H), 7.85 (d, J=9.6 Hz, 2H), 8.19 (d, J=8.1 Hz, 2H), 8.40 (m, 1H), 12.69 (s, 1H); MS (m/z): 465.08 (M+H)+.
Name
3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.261 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanecarboxylic acid
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